molecular formula C6H10S2 B194250 Diallyl disulfide CAS No. 2179-57-9

Diallyl disulfide

Cat. No.: B194250
CAS No.: 2179-57-9
M. Wt: 146.3 g/mol
InChI Key: PFRGXCVKLLPLIP-UHFFFAOYSA-N
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Description

Diallyl disulfide is an organosulfur compound derived from garlic and other plants in the genus Allium. It is a yellowish liquid with a strong garlic odor and is one of the principal components of garlic oil. This compound is produced during the decomposition of allicin, which is released when garlic is crushed . This compound has various health benefits and is used as a flavoring agent in food .

Biochemical Analysis

Biochemical Properties

Diallyl disulfide has shown to be a selective inhibitor of cytochrome P450 2E1 (CYP2E1), a known enzyme for xenobiotic metabolism of a large number of compounds . It modulates cell signaling pathways related to the pathogenesis of several chronic diseases .

Cellular Effects

This compound has been reported to retard the onset, multiplicity, and growth in cancer cell lines, and chemically induced carcinogenic models . It has also shown to have effects on various chronic diseases, including cancer, neuronal, cardiovascular, liver, and numerous other diseases .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to exhibit anti-tumor activity against many types of tumor cells, including gynecological cancers (cervical cancer, ovarian cancer), hematological cancers (leukemia, lymphoma), lung cancer, neural cancer, skin cancer, prostate cancer, gastrointestinal tract and associated cancers (esophageal cancer, gastric cancer, colorectal cancer), hepatocellular cancer cell line, etc .

Temporal Effects in Laboratory Settings

It has been synthesized by phase transfer catalyst (PTC) during microwave irradiation .

Transport and Distribution

It is known that this compound is a lipophilic compound, suggesting that it may interact with lipid bilayers and other hydrophobic structures within cells .

Subcellular Localization

Given its lipophilic nature, it may localize to lipid-rich areas of the cell, such as the plasma membrane or endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallyl disulfide can be synthesized through several methods. One common method involves the reaction of sodium disulfide with allyl chloride or allyl bromide under inert gas conditions at temperatures between 40-60°C. This exothermic reaction yields this compound with a theoretical yield of 88% . Another method involves the oxidation of allyl mercaptan with iodine in the presence of ethanol and pyridine .

Industrial Production Methods: Industrial production of this compound typically involves steam distillation of garlic bulbs, which contain about 2% of this compound-rich oil. This method yields the highest amount of this compound . Extraction from garlic leaves is also possible, but the yield is significantly lower .

Properties

IUPAC Name

3-(prop-2-enyldisulfanyl)prop-1-ene
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InChI

InChI=1S/C6H10S2/c1-3-5-7-8-6-4-2/h3-4H,1-2,5-6H2
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InChI Key

PFRGXCVKLLPLIP-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSSCC=C
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Molecular Formula

C6H10S2
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DSSTOX Substance ID

DTXSID9035206
Record name Diallyl disulfide
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Molecular Weight

146.3 g/mol
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Physical Description

Liquid with a garlic odor; [HSDB] Colorless liquid with a garlic-like stench; [Alfa Aesar MSDS], pale yellow liquid with odour of garlic; lacrymator, Garlic odor.
Record name Diallyl disulfide
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Boiling Point

79 °C @ 16 MM HG, 138.00 to 139.00 °C. @ 760.00 mm Hg, 174.2 °F at 16 mmHg
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Solubility

INSOL IN WATER; SOL IN MOST COMMON ORG SOLVENTS, insoluble in water; soluble in common organic solvents
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/145/
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Density

1.010 @ 15 °C, 0.998-1.015
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Vapor Density

1.010@59 °F
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Vapor Pressure

1.0 [mmHg]
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Color/Form

LIQUID

CAS No.

2179-57-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does diallyl disulfide exert its anticancer effects?

A1: this compound has been shown to exhibit anticancer activity through multiple mechanisms. In vitro studies using human colon cancer cell line (Caco-2) revealed that DADS can induce apoptosis, a form of programmed cell death, through both intrinsic and extrinsic pathways. [] This compound achieves this by upregulating the expression of the FAS receptor on the cell membrane, making the cancer cells more susceptible to TNF-alpha-mediated apoptosis. [] DADS also increases the levels of Bax, a pro-apoptotic protein, and decreases the levels of Bcl-2, an anti-apoptotic protein, further promoting apoptosis. [] Additionally, DADS has been shown to arrest the cell cycle at the G0/G1 phase in human nasopharyngeal carcinoma (CNE2) cells, inhibiting their proliferation. [] This cell cycle arrest is associated with DADS's ability to increase the expression of p21WAF1, a protein that regulates cell cycle progression. [] Furthermore, DADS has demonstrated efficacy in mitigating the epithelial-mesenchymal transition (EMT) in gastric cancer cells by downregulating DJ-1, a protein involved in promoting cancer cell proliferation and drug resistance. []

Q2: How does this compound contribute to reducing oxidative stress?

A2: this compound exhibits antioxidant activity by modulating various enzymatic and non-enzymatic pathways. Studies on trichloromethane-induced renal toxicity in rats showed that DADS significantly reduced oxidative stress markers like hydrogen peroxide and nitric oxide. [] This protective effect is linked to DADS's ability to enhance the activities of antioxidant enzymes such as catalase and glutathione peroxidase, which neutralize harmful reactive oxygen species. [] Moreover, DADS upregulates the expression of Nrf2, a master regulator of antioxidant defense mechanisms. [] This upregulation, in turn, boosts the cellular antioxidant capacity and protects against oxidative damage.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C6H10S2 and a molecular weight of 146.28 g/mol.

Q4: How does the stability of this compound vary with different frying temperatures?

A4: Research on the impact of frying processes on garlic oil, a rich source of this compound, showed significant changes in the compound's concentration at different temperatures. [] The levels of this compound, along with dimethyl trisulfide, tended to decrease irregularly as the frying temperature increased. [] This suggests potential degradation or volatilization of the compound at higher temperatures. Therefore, controlling the frying temperature is crucial to retain desired levels of this compound in food products.

Q5: Are there any catalytic applications of this compound in polymer chemistry?

A5: While this compound is not typically employed as a catalyst, research has explored its use as a comonomer in the synthesis of degradable polyolefins via metathesis copolymerization. [] By incorporating this compound into the polyolefin backbone, the resulting polymers exhibit cleavable disulfide linkages. [] These linkages can be broken down upon treatment with specific chemicals, such as tri-n-butylphosphine, resulting in controlled degradation of the polymer. [] This property makes these modified polyolefins potentially suitable for applications requiring controlled degradation, such as in biomedical devices or environmentally friendly plastics.

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